molecular formula C6H13NO2S B13505444 [(1-Methanesulfonylcyclopropyl)methyl](methyl)amine

[(1-Methanesulfonylcyclopropyl)methyl](methyl)amine

Cat. No.: B13505444
M. Wt: 163.24 g/mol
InChI Key: UIVMWKJZBWAQMH-UHFFFAOYSA-N
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Description

(1-Methanesulfonylcyclopropyl)methylamine is an organic compound characterized by a cyclopropyl ring substituted with a methanesulfonyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methanesulfonylcyclopropyl)methylamine typically involves the reaction of cyclopropylmethylamine with methanesulfonyl chloride under basic conditions. The reaction proceeds as follows:

    Cyclopropylmethylamine: is reacted with in the presence of a base such as .

  • The reaction mixture is stirred at room temperature for several hours.
  • The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of (1-Methanesulfonylcyclopropyl)methylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Methanesulfonylcyclopropyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of cyclopropylmethylamine.

    Substitution: Formation of various substituted cyclopropylmethylamines.

Scientific Research Applications

(1-Methanesulfonylcyclopropyl)methylamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Methanesulfonylcyclopropyl)methylamine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of covalent bonds with electrophilic centers in target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

(1-Methanesulfonylcyclopropyl)methylamine can be compared with other similar compounds, such as:

    Cyclopropylmethylamine: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.

    Methanesulfonylcyclopropane: Lacks the methylamine group, limiting its applications in biological systems.

    N-Methylcyclopropylamine: Similar structure but different reactivity due to the absence of the methanesulfonyl group.

The uniqueness of (1-Methanesulfonylcyclopropyl)methylamine lies in its combination of the cyclopropyl ring, methanesulfonyl group, and methylamine group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

N-methyl-1-(1-methylsulfonylcyclopropyl)methanamine

InChI

InChI=1S/C6H13NO2S/c1-7-5-6(3-4-6)10(2,8)9/h7H,3-5H2,1-2H3

InChI Key

UIVMWKJZBWAQMH-UHFFFAOYSA-N

Canonical SMILES

CNCC1(CC1)S(=O)(=O)C

Origin of Product

United States

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